molecular formula C9H14N2O2 B1476658 Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone CAS No. 2097954-74-8

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

Cat. No.: B1476658
CAS No.: 2097954-74-8
M. Wt: 182.22 g/mol
InChI Key: LJTAKCUMLMKWNU-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It is a type of bicyclic morpholine, which are important building blocks in medicinal chemistry research .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes this compound, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core of this compound closely resembles the pyridine ring, as the geometric parameters r, d, ϕ remain very similar . This similarity allows it to be used as a saturated analogue of pyridine .


Chemical Reactions Analysis

The synthesis of this compound involves a reaction with nitrile and NaBH4 in methanol under reflux conditions, followed by protection with Boc2O .


Physical and Chemical Properties Analysis

This compound shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue . In acetonitrile, dimethyl sulfoxide, and chloroform it was stable even under prolonged heating .

Scientific Research Applications

Neuroprotective Applications

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone and related compounds have been explored for their neuroprotective potential. A study on the isolated fractions from Biophytum sensitivum indicated neuroprotective effects against dementia induced by α-(hydroxymethyl) benzeneacetic acid 9-methyl-3-oxa-9-azatricyclo non-7-yl ester. This study highlighted the ability of these compounds to attenuate dementia by improving learning, memory, antioxidant potentiality, and anti-acetylcholinesterase activity, suggesting a novel therapeutic strategy for neurodegenerative diseases like Alzheimer's Disease (AD) (Bandaru, Ramu, & Vidhyadhara, 2020).

Gastrointestinal Motility

Another research avenue for azetidin-3-yl derivatives involves gastrointestinal motility. A study on novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as serotonin 5-HT4 receptor agonists demonstrated enhanced gastrointestinal motility in dogs without the unfavorable effects seen with non-selective serotonin 5-HT4 receptor agonists. This suggests potential applications in treating gastrointestinal dysfunctions (Suzuki et al., 2001).

Antihyperlipidemic Effects

This compound derivatives have also been investigated for their antihyperlipidemic effects. Novel thienopyrimidine derivatives of azetidinone, combining features of cholesterol absorption inhibitors like ezetimibe, showed significant lipid-lowering effects in Wistar albino rats, comparable to the standard drug gemfibrozil. This highlights their potential as novel therapeutics for managing hyperlipidemia (Arya, Munde, Dwivedi, Jagdale, & Jain, 2013).

Anti-Inflammatory and Analgesic Activities

This compound derivatives have shown potential in anti-inflammatory and analgesic applications. A study on novel beta-lactam monocyclic compounds similar to azetidinones revealed significant anti-inflammatory and analgesic activities in albino rats, suggesting their utility in treating conditions associated with inflammation and pain (Saturnino, Fusco, Saturnino, de Martino, Rocco, & Lancelot, 2000).

Properties

IUPAC Name

azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-7-1-8(11)5-13-4-7/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTAKCUMLMKWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

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